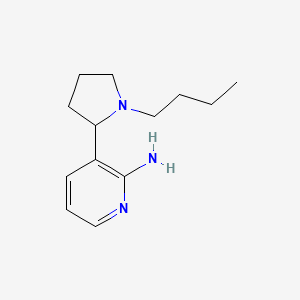![molecular formula C8H14BrNO B15061513 [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,7R)-1-bromo-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound featuring a bromine atom and a hydroxyl group attached to a nitrogen-containing ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclic core structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of the corresponding hydrocarbon
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
作用機序
The mechanism of action of [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol can be compared with other bicyclic compounds, such as:
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
[(1R,7R)-1-fluoro-3-azabicyclo[5.1.0]octan-7-yl]methanol:
[(1R,7R)-1-iodo-3-azabicyclo[5.1.0]octan-7-yl]methanol: Iodine substitution offers unique reactivity patterns and potential for radiolabeling in medical imaging.
The uniqueness of this compound lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H14BrNO |
|---|---|
分子量 |
220.11 g/mol |
IUPAC名 |
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C8H14BrNO/c9-8-4-7(8,6-11)2-1-3-10-5-8/h10-11H,1-6H2/t7-,8+/m1/s1 |
InChIキー |
SEZHFHDFOCWDRA-SFYZADRCSA-N |
異性体SMILES |
C1C[C@@]2(C[C@@]2(CNC1)Br)CO |
正規SMILES |
C1CC2(CC2(CNC1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


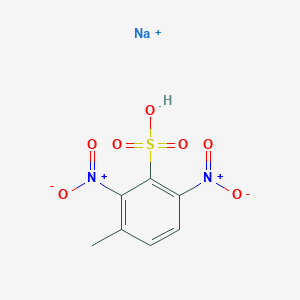
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
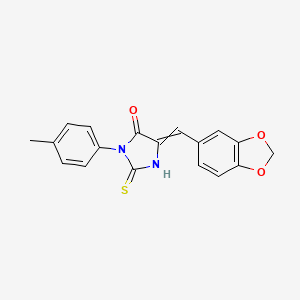
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
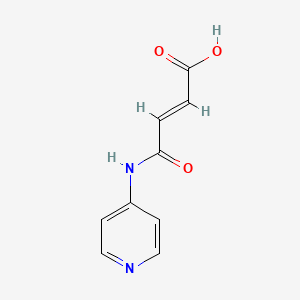
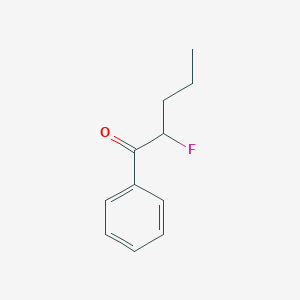
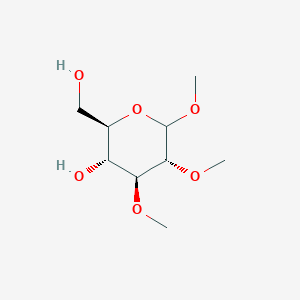
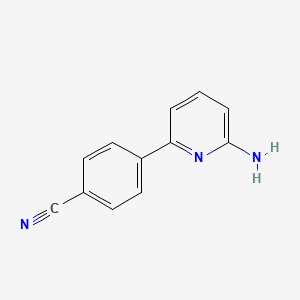
![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
